1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide
Overview
Description
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with bromine, difluoromethyl, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine ring is first functionalized with the appropriate substituents, followed by bromination and subsequent reactions to introduce the difluoromethyl and dimethylamino groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and catalysts to ensure high yield and purity. The process requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
1-Bromomethyl-4-dimethylamino-pyridinium bromide
1-Bromodifluoromethyl-3-dimethylamino-pyridinium bromide
1-Bromodifluoromethyl-2-dimethylamino-pyridinium bromide
These compounds share similarities in their pyridinium core and bromine substituents but differ in the position and nature of additional functional groups.
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF2N2.BrH/c1-12(2)7-3-5-13(6-4-7)8(9,10)11;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWNYCDTBNLSDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)Br.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447004 | |
Record name | 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-75-0 | |
Record name | Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368873-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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